N-cyclopropyl-2-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide
Description
N-cyclopropyl-2-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core linked to a piperazine ring and an N-cyclopropyl acetamide group. This structure combines a nitrogen-rich bicyclic system with a conformationally constrained cyclopropyl substituent, which may enhance metabolic stability and target binding specificity.
Properties
IUPAC Name |
N-cyclopropyl-2-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N8O/c1-2-23-15-13(19-20-23)14(16-10-17-15)22-7-5-21(6-8-22)9-12(24)18-11-3-4-11/h10-11H,2-9H2,1H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWCLQBLVPTKMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)CC(=O)NC4CC4)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazolo[4,3-a]pyrazine derivatives, have been found to exhibit antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the antibacterial activity of similar compounds, it can be hypothesized that it may interfere with essential bacterial processes, such as cell wall synthesis or protein production
Biochemical Pathways
Given the potential antibacterial activity, it may impact pathways related to bacterial growth and survival
Pharmacokinetics
In silico pharmacokinetic studies have been conducted on similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, but specific data for this compound is not available
Result of Action
Similar compounds have shown moderate to good antibacterial activities, suggesting that this compound may also have a bactericidal or bacteriostatic effect
Comparison with Similar Compounds
N-(4-Acetylphenyl)-2-[4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1-piperazinyl]acetamide
This compound (C₂₀H₂₄N₈O₂, MW 408.47) shares the triazolo[4,5-d]pyrimidine core and piperazine-acetamide backbone with the target compound but differs in the acetamide substituent (4-acetylphenyl vs. cyclopropyl). The 4-acetylphenyl group introduces aromaticity and hydrogen-bonding capacity, which may enhance target affinity but reduce metabolic stability due to oxidative susceptibility.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives
Compounds such as pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (e.g., derivatives 6 and 8 from ) feature fused pyrazole-triazole-pyrimidine systems. While these lack the piperazine-acetamide side chain, their triazolo-pyrimidine cores exhibit isomerization-dependent activity. For instance, isomerization of 7 to 6 under acidic conditions alters electronic properties, suggesting that the target compound’s triazolo[4,5-d] configuration may confer distinct reactivity or binding modes compared to pyrazolo-triazolo hybrids .
Functional Group Variations
Substituent Effects on Pharmacokinetics
The cyclopropyl group reduces molecular weight and polar surface area compared to the 4-acetylphenyl analog, favoring blood-brain barrier penetration. However, the acetylphenyl group may improve solubility in aqueous media due to hydrogen-bonding capacity .
Piperazine Linker Role
Both compounds retain the piperazine moiety, which enhances solubility via protonation at physiological pH. This feature is critical for bioavailability in compounds targeting intracellular enzymes or receptors .
Research Findings and Implications
- Metabolic Stability : The cyclopropyl group in the target compound likely reduces CYP450-mediated oxidation compared to the 4-acetylphenyl analog, as saturated rings are less prone to metabolic attack .
- Isomerization Effects : highlights that triazolo-pyrimidine isomerization (e.g., 7 → 6 ) can alter bioactivity. The target compound’s [4,5-d] triazolo configuration may avoid such instability, ensuring consistent target engagement .
- Binding Affinity : The 4-acetylphenyl group’s aromaticity could enhance π-π stacking with hydrophobic kinase pockets, whereas the cyclopropyl group’s steric bulk might favor allosteric binding sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
